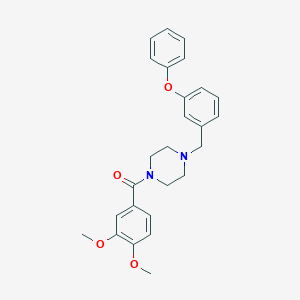![molecular formula C27H24N2O3 B247850 1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247850.png)
1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine, commonly known as NAP, is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP belongs to the class of piperazine derivatives and has been found to possess a range of biochemical and physiological effects.
作用机制
The exact mechanism of action of NAP is not fully understood. However, it has been proposed that NAP exerts its effects through the modulation of various signaling pathways. NAP has been found to activate the ERK1/2 and AKT signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
NAP has been found to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in various cell types. NAP has also been found to modulate the immune system and enhance the production of cytokines. In animal models, NAP has been shown to reduce tumor growth, protect neurons from damage, and improve cognitive function.
实验室实验的优点和局限性
NAP has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. NAP has also been shown to be non-toxic and well-tolerated in animal models. However, NAP has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for the research on NAP. One area of interest is the development of NAP derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of NAP in the regulation of the immune system and its potential applications in immunotherapy. Additionally, the therapeutic potential of NAP in the treatment of neurodegenerative diseases and cancer needs to be further explored.
Conclusion
In conclusion, NAP is a synthetic chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NAP possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to modulate various signaling pathways. NAP has several advantages for lab experiments, but its mechanism of action is not fully understood. There are several future directions for the research on NAP, which may lead to the development of novel therapies for various diseases.
合成方法
The synthesis of NAP involves the reaction between 1-naphthoic acid and 2-naphthylamine in the presence of a suitable coupling agent. The reaction results in the formation of 1-(1-naphthoyl)-2-naphthylamine, which is further reacted with 2-(2-bromooxy)acetyl chloride to yield NAP. The synthesis of NAP has been optimized to increase yield and purity, making it a viable compound for scientific research.
科学研究应用
NAP has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties. NAP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. It has also been found to protect neurons from oxidative stress and reduce inflammation in animal models of neurodegenerative diseases.
属性
产品名称 |
1-(1-Naphthoyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
分子式 |
C27H24N2O3 |
分子量 |
424.5 g/mol |
IUPAC 名称 |
1-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C27H24N2O3/c30-26(19-32-23-13-12-20-6-1-2-8-22(20)18-23)28-14-16-29(17-15-28)27(31)25-11-5-9-21-7-3-4-10-24(21)25/h1-13,18H,14-17,19H2 |
InChI 键 |
VFUWKLCPRAXMIX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |
规范 SMILES |
C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247767.png)
![1-(5-Bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247769.png)
![1-(3-Fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247772.png)

![1-[(3-Methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B247775.png)

![2-(4-Bromophenoxy)-1-[4-(4-ethylbenzyl)piperazin-1-yl]ethanone](/img/structure/B247779.png)
![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![2-(4-Methoxyphenoxy)-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B247781.png)
![1-[(4-Bromophenoxy)acetyl]-4-(3-ethoxy-4-methoxybenzyl)piperazine](/img/structure/B247784.png)

![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine](/img/structure/B247790.png)